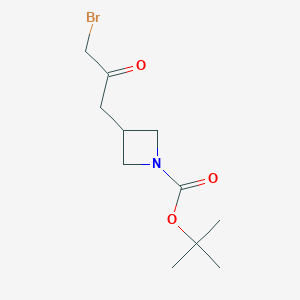

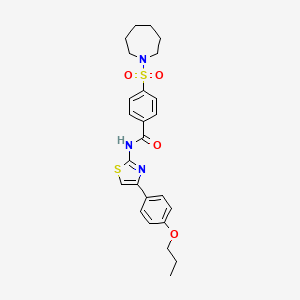

![molecular formula C12H9N3S2 B2693379 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide CAS No. 1421261-86-0](/img/structure/B2693379.png)

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a novel fluorescent labeling reagent was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Synthesis and Antimalarial Activity

A study by Divatia et al. (2014) involved the green synthesis of novel thiosemicarbazone derivatives containing the benzimidazole moiety. These compounds, including structures related to "2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide," were evaluated for their antimalarial properties. Several synthesized compounds exhibited significant antimalarial activity in vitro, highlighting their potential as novel antimalarial agents (Divatia et al., 2014).

Antidepressant Activity

Another research effort by Mathew et al. (2014) focused on the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity. The study identified compounds that significantly reduced immobility time in animal models, indicating potential antidepressant effects. This research underscores the therapeutic relevance of benzimidazole derivatives in psychiatric disorders (Mathew et al., 2014).

Electrophilic Substitution Reactions

Elchaninov and Pyatnitsyna (2017) explored the chemical behavior of N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide, a closely related compound, under various conditions. Their work demonstrated the compound's ability to undergo electrophilic substitution reactions, opening pathways for functional modifications and the synthesis of novel derivatives with potential pharmacological applications (Elchaninov & Pyatnitsyna, 2017).

Anti-Tumor Agents

Research by Gomha et al. (2016) introduced new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. Through synthesizing and characterizing these derivatives, the study provided insights into their promising anti-tumor activities against specific cancer cell lines, indicating the potential of such compounds in cancer therapy (Gomha et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazole-5-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S2/c13-11(16)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-17-10/h1-6H,(H2,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBMCPKJXUPLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693297.png)

![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)

![Phenyl-[4-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazole-5-carbonyl]phenyl]methanone](/img/structure/B2693307.png)

![4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2693308.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2693310.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2693317.png)